molecular formula C12H18N2O2 B4462563 N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide

N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide

Cat. No. B4462563
M. Wt: 222.28 g/mol
InChI Key: YLQXWHKALUQVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-614, is a potent ampakine compound that enhances the activity of AMPA receptors in the brain. This compound has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, ADHD, and schizophrenia. In

Mechanism of Action

N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide enhances the activity of AMPA receptors in the brain by increasing the channel open time and reducing desensitization. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which in turn activates various signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide has been shown to enhance long-term potentiation, a process that is critical for learning and memory. In addition, N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide has been shown to increase the density of AMPA receptors in the brain, which may contribute to its cognitive-enhancing effects. N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in attention and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to study the specific effects of AMPA receptor modulation on cognitive function and synaptic plasticity. However, one limitation of using N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide is its short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide. One area of interest is the potential use of N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide in treating cognitive deficits associated with aging and neurodegenerative diseases. Another area of interest is the development of more potent and selective ampakine compounds that can be used to study the role of AMPA receptors in synaptic plasticity and memory. Finally, the use of N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide in combination with other drugs, such as cholinesterase inhibitors, may lead to synergistic effects in improving cognitive function in Alzheimer's disease.

Scientific Research Applications

N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential use in treating various neurological disorders. In animal models, N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide has been shown to improve cognitive function, enhance long-term potentiation, and increase the density of AMPA receptors in the brain. These findings suggest that N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide may be useful in treating Alzheimer's disease, ADHD, and schizophrenia.

properties

IUPAC Name

N-cycloheptyl-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-13-11(8-16-9)12(15)14-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQXWHKALUQVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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